
2,6-Dimethylaniline-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2,6-Dimethylaniline-d9 can be synthesized through the alkylation of aniline with deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the substitution of hydrogen atoms with deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves the catalytic alkylation of aniline with deuterated methanol (CD3OD) in the presence of an acid catalyst. This method is efficient and scalable, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
2,6-Dimethylaniline-d9 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It undergoes electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Halogenated and nitrated derivatives.
科学的研究の応用
2,6-Dimethylaniline-d9 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the fate of compounds in biological systems.
Medicine: Utilized in the synthesis of deuterated drugs to improve their metabolic stability and reduce side effects.
Industry: Used in the production of dyes, pesticides, and pharmaceuticals
作用機序
The mechanism of action of 2,6-Dimethylaniline-d9 involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of metabolites that can be traced using deuterium labeling. This helps in understanding the metabolic pathways and the effects of the compound on different biological processes .
類似化合物との比較
Similar Compounds
2,6-Dimethylaniline: The non-deuterated form, used in similar applications but lacks the tracing capability of deuterium.
2,4-Dimethylaniline: Another isomer with different substitution positions, leading to variations in reactivity and applications.
2,5-Dimethylaniline: Similar to 2,6-Dimethylaniline but with different chemical properties due to the position of methyl groups
Uniqueness
2,6-Dimethylaniline-d9 is unique due to its deuterated nature, which allows for precise tracing in chemical and biological studies. This makes it a valuable tool in research applications where understanding the detailed mechanisms and pathways is crucial .
特性
分子式 |
C8H11N |
|---|---|
分子量 |
130.23 g/mol |
IUPAC名 |
3,4,5-trideuterio-2,6-bis(trideuteriomethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/i1D3,2D3,3D,4D,5D |
InChIキー |
UFFBMTHBGFGIHF-XVGWXEQOSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N)C([2H])([2H])[2H])[2H] |
正規SMILES |
CC1=C(C(=CC=C1)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


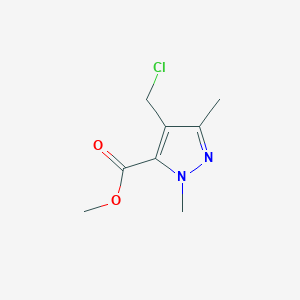
![5-[2-(Ethylsulfonyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione](/img/structure/B13451981.png)


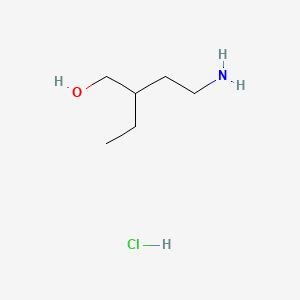
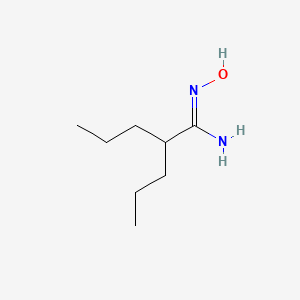
![7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13452016.png)

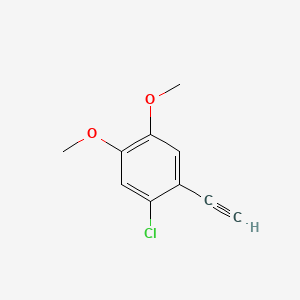
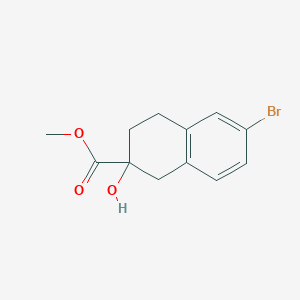
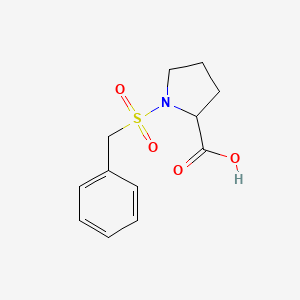
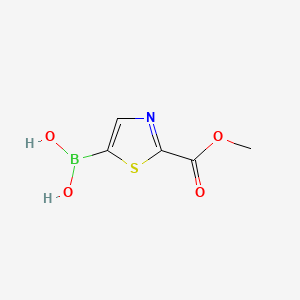
![rac-(1R,4R,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13452050.png)
![2,2-Difluoro-6-oxa-spiro[2.5]octane-1-boronic acid](/img/structure/B13452058.png)
